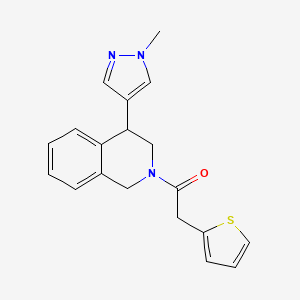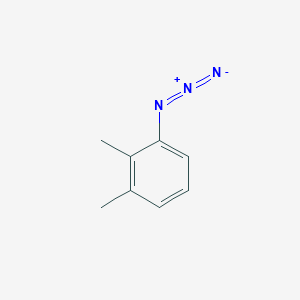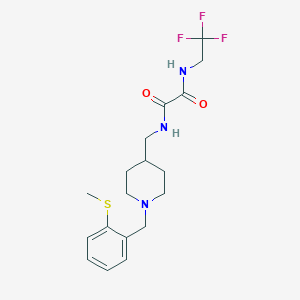![molecular formula C14H14BrN3O2 B2743929 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one CAS No. 2249157-80-8](/img/structure/B2743929.png)
7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one, also known as BRD0705, is a synthetic compound with potential applications in scientific research. This compound is a spirocyclic lactam that contains a benzoxazole ring and a diazaspiro nonane scaffold. BRD0705 has been shown to have promising biological activity, making it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one acts as a selective inhibitor of HDAC6, a class IIb HDAC that is involved in the regulation of microtubule dynamics and cellular trafficking. By inhibiting HDAC6, 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one can alter the acetylation status of various proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one has been shown to have a range of biochemical and physiological effects. In addition to its HDAC inhibitory activity, this compound has been found to induce autophagy, a cellular process involved in the degradation of damaged or unwanted proteins and organelles. 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one in laboratory experiments is its selectivity for HDAC6, which allows for targeted modulation of this enzyme without affecting other HDACs. However, one limitation is the lack of specificity for other cellular targets, which could potentially lead to off-target effects.
Direcciones Futuras
There are several potential future directions for research involving 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the effects of 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one on cellular processes such as autophagy and inflammation. Finally, the potential therapeutic applications of 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one in the treatment of various diseases should be explored in greater detail.
Métodos De Síntesis
The synthesis of 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one involves a multi-step process that begins with the preparation of 5-bromo-2-aminobenzoxazole. This intermediate is then reacted with 1,7-dibromoheptane to form the spirocyclic lactam. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one has been studied for its potential use in various scientific research applications. One area of interest is its ability to modulate the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to have therapeutic potential in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
7-(5-bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-9-1-2-11-10(7-9)16-13(20-11)18-5-3-14(4-6-18)8-12(19)17-14/h1-2,7H,3-6,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTYJSCGLIKFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N2)C3=NC4=C(O3)C=CC(=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

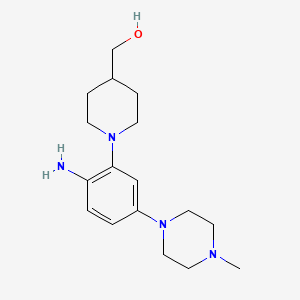
![N-(5-chloro-2-methoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2743849.png)
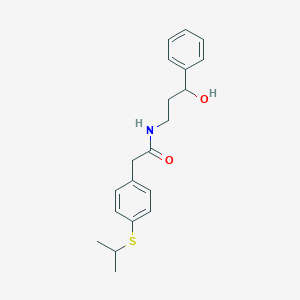
![N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2743851.png)

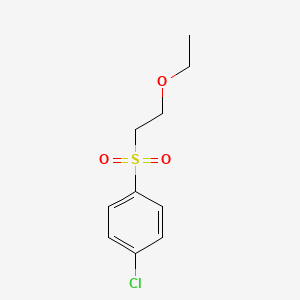
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2743855.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2743856.png)
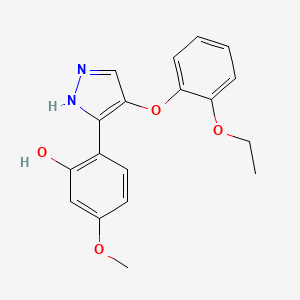
![7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2743859.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2743862.png)
